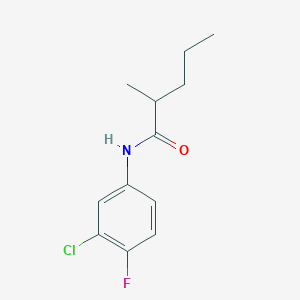

N-(3-chloro-4-fluorophenyl)-2-methylpentanamide

Descripción

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c1-3-4-8(2)12(16)15-9-5-6-11(14)10(13)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOYKPASVOVSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387717 | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6607-97-2 | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Properties of 3-chloro-4-fluoroaniline amide derivatives

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3-Chloro-4-fluoroaniline Amide Derivatives

Executive Summary

3-Chloro-4-fluoroaniline is a critical structural motif in modern medicinal and agricultural chemistry.[1] Its unique electronic and steric properties, conferred by the chlorine and fluorine substituents, make it a privileged starting material for the synthesis of highly functionalized molecules. When derivatized into amides, this scaffold gives rise to a diverse class of compounds with a wide spectrum of biological activities, ranging from targeted cancer therapeutics to broad-spectrum antibiotics and potent herbicides.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, and key applications of 3-chloro-4-fluoroaniline amide derivatives. It offers field-proven insights into experimental design, explains the causality behind synthetic choices, and provides detailed, self-validating protocols for synthesis and characterization.

The 3-Chloro-4-fluoroaniline Scaffold: A Privileged Core in Bioactive Molecules

The strategic placement of halogen atoms on the aniline ring is a cornerstone of modern drug design. The chlorine atom at the 3-position and the fluorine atom at the 4-position of the aniline core synergistically modulate the molecule's properties:

-

Electronic Effects: The electron-withdrawing nature of both halogens reduces the basicity (pKa) of the anilino nitrogen. This is a crucial feature, as it prevents protonation under physiological pH, which can be detrimental to cell membrane permeability and target binding.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atom can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life.

-

Lipophilicity and Binding: The halogens increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[3] Furthermore, the fluorine atom can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), while the chlorine atom can occupy hydrophobic pockets, leading to enhanced binding affinity and target specificity.

These features make 3-chloro-4-fluoroaniline a versatile building block for creating amide derivatives with tailored pharmacological profiles.[1][4]

Synthesis of 3-Chloro-4-fluoroaniline Amide Derivatives

The construction of amide derivatives from 3-chloro-4-fluoroaniline is a robust and well-established process, typically involving two key stages: the synthesis of the aniline precursor and its subsequent acylation.

Synthesis of the 3-Chloro-4-fluoroaniline Precursor

The most industrially viable and efficient method for producing 3-chloro-4-fluoroaniline is the catalytic hydrogenation of its nitro precursor, 3-chloro-4-fluoronitrobenzene.[2] This method is favored over older metal-acid reduction techniques (e.g., using iron or tin in acidic media) for several compelling reasons.

-

Causality of Method Choice: Catalytic hydrogenation offers significantly higher purity, yield, and selectivity.[5] It operates under milder conditions and, crucially, avoids the formation of large quantities of metallic waste, making it a "greener" and more environmentally benign process suitable for large-scale production.[5][6] Platinum on carbon (Pt/C) is a commonly employed catalyst due to its high activity and efficiency in reducing aromatic nitro groups without affecting the sensitive carbon-halogen bonds.[1][2]

General Amidation Strategies

The core of the synthesis involves forming an amide bond between the nucleophilic amino group of 3-chloro-4-fluoroaniline and an activated carboxylic acid. Direct condensation is thermodynamically unfavorable, thus requiring the use of coupling agents to activate the carboxylic acid.

-

Mechanism of Action: Coupling agents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) are highly effective.[7] TBTU reacts with the carboxylate to form a highly reactive OBt-ester intermediate. This intermediate is then susceptible to nucleophilic attack by the aniline, proceeding rapidly to form the stable amide bond while regenerating the benzotriazolol leaving group. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the generated acid without interfering with the coupling reaction.[7]

Caption: General workflow for amide bond formation.

Physicochemical and Spectroscopic Properties

The conversion of the primary aniline to an amide derivative induces significant changes in the molecule's physicochemical and spectroscopic properties.

| Property | 3-Chloro-4-fluoroaniline (Precursor) | Amide Derivative (General) |

| Appearance | White to pale yellow/brown crystalline solid[2][8] | Typically a stable, crystalline solid. |

| Melting Point | 42-44 °C[1][8][9] | Generally higher and sharper, dependent on the acyl group. |

| Solubility | Moderately soluble in water; soluble in organic solvents[1][2] | Reduced solubility in water; solubility in organic solvents varies with the acyl substituent. |

| Basicity (pKa) | Weakly basic due to halogen withdrawal effects. | Non-basic; the lone pair on the nitrogen is delocalized into the adjacent carbonyl group. |

| IR Spectroscopy | Characteristic N-H stretching peaks (~3300-3500 cm⁻¹)[1][2] | Disappearance of N-H stretches; appearance of a strong amide C=O stretch (~1650-1690 cm⁻¹). |

| ¹H NMR Spectroscopy | Aromatic protons and a broad -NH₂ signal. | Aromatic protons and a sharp N-H proton signal at a downfield shift (δ 7-9 ppm). |

| ¹⁹F NMR Spectroscopy | A single resonance, useful for purity and metabolic studies.[1] | The chemical shift of the fluorine signal is modulated by the nature of the amide group. |

Pharmacological Activities and Therapeutic Applications

Amide derivatives of 3-chloro-4-fluoroaniline are prominent in several therapeutic and commercial areas, primarily due to their ability to act as effective enzyme inhibitors or bioactive agents.

Kinase Inhibitors in Oncology

This molecular scaffold is a cornerstone of modern targeted cancer therapy. The most notable example is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[2][4]

-

Mechanism of Action: In many cancers, EGFR is constitutively active, leading to uncontrolled cell proliferation and survival. Gefitinib and similar derivatives act as ATP-competitive inhibitors. The 3-chloro-4-fluoroaniline moiety anchors the molecule within the hydrophobic hinge region of the EGFR kinase domain, while the rest of the molecule blocks the ATP binding site. This prevents receptor autophosphorylation, thereby shutting down downstream pro-survival signaling pathways like Ras/Raf/MAPK.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 6. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 7. scielo.br [scielo.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Chloro-4-fluoroaniline [myskinrecipes.com]

2-Methylpentanoyl Amide: Biological Activity & Pharmacological Profile

[1][2]

Executive Summary

2-Methylpentanoyl amide (CAS: 6941-49-7) is a chiral, branched-chain fatty acid amide structurally homologous to the anticonvulsant valpromide (2-propylpentanamide). While less clinically ubiquitous than its valproate cousins, it serves as a critical probe in Structure-Activity Relationship (SAR) studies regarding voltage-gated sodium channel modulation and GABAergic signaling.

Its primary biological significance lies in three domains:

-

Neuroactivity: It acts as a CNS depressant with anticonvulsant properties, functioning largely as a prodrug for 2-methylpentanoic acid.

-

Metabolic Modulation: Like other BCFAAs, it potentially inhibits epoxide hydrolase, altering the pharmacokinetics of co-administered drugs.

-

Synthetic Utility: It is a validated scaffold for the synthesis of TACE inhibitors (e.g., DPC 333) and siderophore analogs.

Chemical Identity & Physicochemical Properties[3][4][5]

The molecule features a stereocenter at the C2 position, resulting in (R) and (S) enantiomers. The steric bulk of the methyl group at C2 confers resistance to rapid hydrolysis compared to straight-chain hexanamide, but less resistance than the dipropyl substitution seen in valpromide.

| Property | Data | Relevance |

| IUPAC Name | 2-Methylpentanamide | Official nomenclature |

| Synonyms | 2-Methylvaleramide; α-Methylvaleramide | Common literature terms |

| Molecular Formula | C₆H₁₃NO | Low molecular weight (<500 Da) |

| Molecular Weight | 115.17 g/mol | High CNS penetrability |

| LogP (Predicted) | ~1.1 | Moderate lipophilicity; crosses BBB |

| Chirality | C2 Stereocenter | (R)/(S) enantiomers have distinct binding |

| H-Bond Donors/Acceptors | 1 / 1 | Classic amide binding motif |

Biological Mechanism of Action[6][7]

Anticonvulsant & CNS Activity

2-methylpentanoyl amide exhibits a "Phenytoin-like" profile in preclinical seizure models. Unlike Valproic Acid (VPA), which is active in both Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests, mono-methyl branched amides often show selectivity for MES.

-

Voltage-Gated Sodium Channels (VGSC): The amide moiety, combined with the lipophilic tail, stabilizes the inactive state of Na⁺ channels, preventing repetitive neuronal firing during a seizure.

-

GABAergic Modulation: Upon hydrolysis to 2-methylpentanoic acid, the metabolite may indirectly elevate brain GABA levels by inhibiting GABA transaminase (GABA-T), though with lower potency than valproic acid.

Metabolic Bioactivation (The Prodrug Effect)

In vivo, 2-methylpentanoyl amide functions as a prodrug. It is hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) or nonspecific liver amidases.

Pathway:

-

Absorption: Rapid uptake due to neutral charge and lipophilicity.

-

Distribution: Crosses the Blood-Brain Barrier (BBB) efficiently (better than the free acid).

-

Bioactivation: Hydrolysis releases 2-methylpentanoic acid (the active metabolite) and ammonia.

Enzyme Inhibition (Epoxide Hydrolase)

A critical feature of branched amides (like valpromide) is the inhibition of microsomal epoxide hydrolase (mEH) . While specific data for the methyl analog is rarer, structural homology suggests it likely acts as a competitive inhibitor of mEH. This is clinically relevant as it can potentiate the toxicity of epoxide-generating drugs (e.g., Carbamazepine-10,11-epoxide).

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the dual pathway of 2-methylpentanoyl amide: its bioactivation to the free acid and its direct interaction with sodium channels.

Caption: Dual mechanism showing direct Na+ channel stabilization and metabolic conversion to the GABA-modulating acid.

Experimental Protocols

Protocol A: In Vitro Amidase Stability Assay

To determine the half-life of 2-methylpentanoyl amide in plasma or liver microsomes.

-

Preparation: Dissolve 2-methylpentanoyl amide in DMSO (10 mM stock).

-

Incubation: Dilute to 10 µM in phosphate buffer (pH 7.4) containing rat liver microsomes (0.5 mg protein/mL).

-

Control: Include a Valpromide positive control (known rapid hydrolysis) and a heat-inactivated microsome negative control.

-

Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing Internal Standard (e.g., Hexanamide).

-

Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

-

Monitor Transition: [M+H]⁺ 116.1 → 57.1 (Amide cleavage).

-

-

Calculation: Plot ln(concentration) vs. time to determine

and

Protocol B: Maximal Electroshock (MES) Seizure Test (In Vivo)

To assess anticonvulsant efficacy relative to Valpromide.

-

Subjects: Male CF-1 mice (20-25g).

-

Dosing: Administer test compound (i.p.) at 30, 100, 300 mg/kg suspended in 0.5% methylcellulose.

-

Stimulus: Apply corneal electrodes 30 minutes post-dose.

-

Parameters: 50 mA, 60 Hz, 0.2 sec duration.

-

-

Endpoint: Presence or absence of tonic hindlimb extension . Abolition of extension indicates protection.

-

Safety: Assess neurotoxicity via Rotarod test (ability to maintain balance on a rotating rod) prior to MES.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 2-methylpentanoyl amide is defined by its alkyl side chain geometry.

| Compound | Structure | LogP | Anticonvulsant Potency | Teratogenicity Risk |

| Hexanamide | Straight chain (C6) | ~1.5 | Low (Rapid hydrolysis) | Low |

| 2-Methylpentanamide | Methyl branch at C2 | ~1.1 | Moderate | Unknown/Moderate |

| Valpromide | Propyl branch at C2 | ~2.5 | High | High (via VPA) |

| Isovaleramide | Isopropyl group | ~0.8 | Moderate (Mild sedative) | Low |

Key Insight: The C2-methyl group provides enough steric hindrance to slow hydrolysis compared to straight chains, allowing the amide to reach the CNS, but it is less lipophilic and potent than the dipropyl analog (Valpromide).

References

-

Bialer, M. (1991).[1] Clinical pharmacology of valpromide. Clinical Pharmacokinetics, 20(6), 452-462. Link

-

Isoherranen, N., et al. (2003).[1] Characterization of the anticonvulsant profile of valpromide derivatives. Epilepsia, 44(s1), 1-12. Link

-

Shek, E., et al. (2007). Pharmacokinetics and pharmacodynamics of DPC 333, a potent inhibitor of TACE. Drug Metabolism and Disposition, 35(10), 1916-1925. Link

-

PubChem. (2025).[2] Compound Summary for CID 97770: 2-Methylvaleramide. National Library of Medicine. Link

-

Veverka, M., et al. (2023). Synthesis and identification of new sacubitril derivatives as lead compounds. RSC Advances, 13, 14500. Link

Difference between Pentanochlore and fluoro-Pentanochlore

An In-depth Technical Guide to the Comparative Analysis of Pentanochlor and its Hypothetical Fluorinated Analog, Fluoro-Pentanochlor

Abstract

The strategic incorporation of halogen atoms into the molecular framework of agrochemicals is a cornerstone of modern crop protection science. This guide provides a detailed comparative analysis of Pentanochlor, a selective anilide herbicide, and its hypothetical fluorinated counterpart, fluoro-Pentanochlor. While Pentanochlor has a history of use in agriculture, fluoro-Pentanochlor serves as a theoretical model to explore the profound impact of fluorine substitution on the physicochemical properties, biological activity, and environmental profile of this class of herbicides. By examining the known attributes of Pentanochlor and leveraging established principles of fluorine chemistry, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of the structure-activity relationships that govern the efficacy and safety of halogenated agrochemicals.

Introduction to Pentanochlor

Pentanochlor, chemically known as (RS)-3'-chloro-2-methylvaler-p-toluidide, is a selective, contact-action herbicide.[1] It belongs to the anilide class of herbicides and has been used to control annual grasses and broadleaf weeds in various crops.

Chemical Structure and Properties

The chemical structure of Pentanochlor features a substituted aniline ring connected to a 2-methylpentanamide side chain via an amide linkage. A key feature is the chlorine atom at the 3' position of the aniline ring.

-

Chemical Formula: C₁₃H₁₈ClNO[1]

-

Molecular Mass: 239.7 g/mol [1]

-

Isomerism: Pentanochlor possesses a chiral center at the 2-position of the pentanamide side chain, leading to the existence of two enantiomers. Commercial formulations are typically racemic mixtures.[1]

dot graph Pentanochlor_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "Pentanochlor" [pos="2.5,2.5!"];

// Aromatic Ring N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.7!", fontcolor="#202124"];

// Substituents on the ring Cl [label="Cl", pos="-2.4,-2.8!", fontcolor="#EA4335"]; CH3_ring [label="CH3", pos="2.4,-2.8!", fontcolor="#34A853"];

// Amide group C_carbonyl [label="C", pos="0,1.4!", fontcolor="#202124"]; O_carbonyl [label="O", pos="-1,2.1!", fontcolor="#EA4335"];

// Side chain C_alpha [label="C", pos="1.4,2.1!", fontcolor="#202124"]; CH3_alpha [label="CH3", pos="1.4,3.5!", fontcolor="#34A853"]; C_beta [label="C", pos="2.8,1.4!", fontcolor="#202124"]; C_gamma [label="C", pos="4.2,2.1!", fontcolor="#202124"]; C_delta [label="C", pos="5.6,1.4!", fontcolor="#202124"];

edge [color="#202124"]; N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C2 -- Cl; C4 -- CH3_ring; N1 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_alpha; C_alpha -- CH3_alpha; C_alpha -- C_beta; C_beta -- C_gamma; C_gamma -- C_delta; }

Chemical structure of Pentanochlor.Synthesis of Pentanochlor

The synthesis of Pentanochlor typically involves the acylation of 3-chloro-4-methylaniline with 2-methylpentanoyl chloride.[1] This reaction forms the central amide bond. The process is conducted in an organic solvent with a base to neutralize the hydrochloric acid byproduct. Purification is achieved through recrystallization or chromatography.[1]

General synthesis workflow for Pentanochlor.

Mechanism of Action

Pentanochlor acts as a photosynthetic electron transport inhibitor at photosystem II (PSII).[1] By interrupting this vital process, it deprives the target weed of the energy required for growth and survival, leading to its death.

Fluoro-Pentanochlor: A Theoretical Exploration

While "fluoro-Pentanochlor" is not a commercially available or widely documented compound, we can extrapolate its potential properties based on the known effects of fluorination in organic molecules, a common strategy in drug and agrochemical development.[2] The strategic replacement of a chlorine atom with a fluorine atom can lead to significant changes in a molecule's physicochemical and biological properties.

Hypothetical Structure and Rationale for Fluorination

For this guide, we will consider fluoro-Pentanochlor as having the same core structure as Pentanochlor, but with the chlorine atom at the 3' position of the aniline ring replaced by a fluorine atom.

The rationale for such a substitution is multifaceted:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it more resistant to metabolic degradation. This can lead to increased bioavailability and a longer duration of action.[2]

-

Altered Lipophilicity: Fluorine is highly electronegative but has a small van der Waals radius. Its effect on lipophilicity (logP) is complex and context-dependent. A single fluorine substitution can either increase or decrease lipophilicity, which in turn affects membrane permeability and transport within the target organism.[3]

-

Modified Target Binding: The introduction of a fluorine atom can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein (in this case, the D1 protein of PSII). This could result in enhanced binding affinity and greater herbicidal potency.

dot graph Fluoro_Pentanochlor_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "Fluoro-Pentanochlor" [pos="2.5,2.5!"];

// Aromatic Ring N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.7!", fontcolor="#202124"];

// Substituents on the ring F [label="F", pos="-2.4,-2.8!", fontcolor="#4285F4"]; CH3_ring [label="CH3", pos="2.4,-2.8!", fontcolor="#34A853"];

// Amide group C_carbonyl [label="C", pos="0,1.4!", fontcolor="#202124"]; O_carbonyl [label="O", pos="-1,2.1!", fontcolor="#EA4335"];

// Side chain C_alpha [label="C", pos="1.4,2.1!", fontcolor="#202124"]; CH3_alpha [label="CH3", pos="1.4,3.5!", fontcolor="#34A853"]; C_beta [label="C", pos="2.8,1.4!", fontcolor="#202124"]; C_gamma [label="C", pos="4.2,2.1!", fontcolor="#202124"]; C_delta [label="C", pos="5.6,1.4!", fontcolor="#202124"];

edge [color="#202124"]; N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C2 -- F; C4 -- CH3_ring; N1 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_alpha; C_alpha -- CH3_alpha; C_alpha -- C_beta; C_beta -- C_gamma; C_gamma -- C_delta; }

Hypothetical structure of fluoro-Pentanochlor.Comparative Analysis: Pentanochlor vs. Fluoro-Pentanochlor

This section presents a comparative analysis based on the known properties of Pentanochlor and the predicted properties of fluoro-Pentanochlor.

Physicochemical Properties

| Property | Pentanochlor | Predicted Fluoro-Pentanochlor | Rationale for Difference |

| Molecular Weight | 239.7 g/mol [1] | ~223.3 g/mol | Fluorine has a lower atomic mass than chlorine. |

| Lipophilicity (logP) | Moderate | Potentially higher or lower | The effect of fluorine on logP is complex and depends on the overall molecular context. |

| Metabolic Stability | Moderate | Higher | The C-F bond is stronger than the C-Cl bond, making it more resistant to cleavage.[2] |

| Aqueous Solubility | Low | Potentially slightly higher | The higher polarity of the C-F bond might slightly increase water solubility. |

Biological Activity and Efficacy

| Aspect | Pentanochlor | Predicted Fluoro-Pentanochlor | Rationale for Difference |

| Mechanism of Action | PSII inhibitor[1] | Likely the same (PSII inhibitor) | The core pharmacophore responsible for PSII inhibition is likely retained. |

| Herbicidal Potency | Effective | Potentially higher | Enhanced target binding due to altered electronics and improved metabolic stability could lead to greater potency.[2] |

| Spectrum of Activity | Annual grasses and broadleaf weeds | Potentially broader | Changes in uptake, translocation, and metabolism could alter the spectrum of controlled weeds. |

| Resistance Profile | Subject to target-site resistance | Potentially altered | Different binding kinetics might affect its efficacy against resistant biotypes. |

Environmental Profile and Safety

The substitution of chlorine with fluorine can have significant implications for the environmental fate and toxicological profile of a pesticide. While many early chlorinated pesticides were highly persistent, the environmental longevity of fluorinated pesticides is a subject of ongoing research.[4]

| Aspect | Pentanochlor | Predicted Fluoro-Pentanochlor | Rationale for Difference |

| Persistence in Soil | Moderate | Potentially higher | The increased metabolic stability could lead to longer persistence in the environment. |

| Bioaccumulation | Low to moderate | Potentially lower | The impact on bioaccumulation is difficult to predict and would require experimental validation. |

| Toxicity Profile | Moderate toxicity | Requires evaluation | The toxicological profile would need to be thoroughly assessed, as fluorination can alter interactions with non-target organisms. |

| PFAS Classification | Not a PFAS | Likely not a PFAS | According to the EPA's 2021 definition, molecules with a single fluorinated carbon are generally not classified as PFAS.[4][5][6] |

Experimental Protocols for Differentiation and Characterization

Distinguishing between Pentanochlor and a potential fluoro-Pentanochlor, and characterizing their properties, would require a suite of analytical and biological assays.

Analytical Chemistry Protocols

Objective: To separate, identify, and quantify Pentanochlor and fluoro-Pentanochlor in various matrices.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the recommended technique due to its high sensitivity and selectivity.[7]

Step-by-Step Protocol:

-

Sample Preparation:

-

For soil or plant tissue: Perform a solvent extraction (e.g., with acetonitrile or a QuEChERS method) followed by solid-phase extraction (SPE) for cleanup.

-

For water samples: Direct injection may be possible, or pre-concentration using SPE may be required.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the analytes.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions would need to be determined for each compound.

-

Pentanochlor: Based on its structure, potential transitions would be optimized.

-

Fluoro-Pentanochlor: Theoretical transitions would be predicted based on its hypothetical structure and then confirmed experimentally.

-

-

Workflow for HPLC-MS/MS analysis.

Biological Activity Assays

Objective: To compare the herbicidal efficacy of Pentanochlor and fluoro-Pentanochlor.

Methodology: Whole-Plant Dose-Response Assay

-

Plant Cultivation: Grow a susceptible indicator plant species (e.g., Lemna paucicostata or a sensitive weed species) under controlled greenhouse conditions.

-

Treatment Application: Apply a range of concentrations of Pentanochlor and fluoro-Pentanochlor to the plants at a specific growth stage. A non-treated control and a vehicle control should be included.

-

Incubation: Maintain the treated plants under controlled conditions for a set period (e.g., 14-21 days).

-

Efficacy Assessment: Evaluate herbicidal injury using a visual rating scale or by measuring biomass reduction (fresh or dry weight) compared to the control.

-

Data Analysis: Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) for each compound to compare their potency.

Conclusion

The comparative analysis of Pentanochlor and the hypothetical fluoro-Pentanochlor highlights the transformative potential of fluorine substitution in agrochemical design. While Pentanochlor serves as a known benchmark, the predicted properties of fluoro-Pentanochlor—including enhanced metabolic stability and potentially greater potency—underscore the rationale for exploring fluorinated analogs. However, this theoretical improvement in efficacy must be carefully balanced against potential changes in the environmental profile, such as increased persistence. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions. Ultimately, the synthesis and rigorous testing of fluoro-Pentanochlor would be necessary to fully elucidate its properties and determine its viability as a next-generation herbicide. This exploration serves as a valuable case study for researchers and scientists in the ongoing quest to develop more effective and environmentally responsible crop protection solutions.

References

-

Pentanochlor (Ref: FMC 4512) - AERU - University of Hertfordshire. [Link]

-

EPA's Fluorinated Pesticide Approvals Raise PFAS Questions - APTIM. [Link]

-

Pesticides - Fluoride Action Network. [Link]

-

Pesticides Containing a Single Fluorinated Carbon | US EPA. [Link]

-

Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry - ResearchGate. [Link]

-

EPA Insists Fluorinated Pesticides Are Not PFAS Amid Scrutiny Over Safety Claims. [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. [Link]

-

Fluoro- Vs hydrocarbon surfactants: Why do they differ in wetting performance?. [Link]

-

A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC. [Link]

-

Overview of Field-Based Analytical Techniques, Devices and Kits to Determine Petroleum Hydrocarbons in Soil - Concawe. [Link]

-

(PDF) Microbiological Properties and Cytotoxicity of PNVCL Hydrogels Containing Flavonoids as Intracanal Medication for Endodontic Therapy - ResearchGate. [Link]

-

Synthesis and biological activity of flavanone derivatives - ResearchGate. [Link]

-

Comparison between voltammetric detection methods for abalone-flavoring liquid - PubMed. [Link]

-

A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies - ResearchGate. [Link]

-

Pentanal | C5H10O | CID 8063 - PubChem - NIH. [Link]

-

Pentanol Structure, Chemical Formula & Isomers - Lesson - Study.com. [Link]

-

Pentanol-N, [1-14C] | C5H12O | CID 12225311 - PubChem - NIH. [Link]

Sources

- 1. Pentanochlor (Ref: FMC 4512) [sitem.herts.ac.uk]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aptim.com [aptim.com]

- 5. epa.gov [epa.gov]

- 6. useforesight.io [useforesight.io]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for coupling 2-methylpentanoic acid with anilines

Coupling Sterically Hindered 2-Methylpentanoic Acid with Deficient Anilines

Executive Summary

Coupling 2-methylpentanoic acid with aniline derivatives presents a "dual challenge" in organic synthesis:

-

Steric Hindrance: The

-methyl group on the carboxylic acid creates significant steric bulk, impeding the approach of the nucleophile and stabilizing the transition state, which retards reaction kinetics. -

Electronic Deactivation: Anilines are inherently less nucleophilic than alkyl amines due to resonance delocalization. This is exacerbated if the aniline bears electron-withdrawing groups (EWGs).

Standard carbodiimide protocols (EDC/NHS) frequently result in stalled reactions or high racemization rates. This guide details three validated protocols—T3P® , Acid Chloride , and Acyl Fluoride —optimized to overcome these specific barriers while maintaining stereochemical integrity (where applicable) and ensuring high yields.

Chemical Context & Decision Logic

The choice of method depends heavily on two factors: the chirality of the 2-methylpentanoic acid (is enantiopurity required?) and the nucleophilicity of the aniline.

Decision Matrix: Method Selection

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate properties.

Protocol A: T3P (Propanephosphonic Acid Anhydride)

Best For: Chiral substrates, parallel medicinal chemistry (library synthesis), and ease of workup.

Rationale: T3P acts as a potent dehydrating agent that forms a mixed anhydride. Unlike HATU, T3P byproducts are water-soluble, simplifying purification.[1] When used with pyridine, it significantly suppresses racemization at the

Materials

-

Substrate: 2-Methylpentanoic acid (1.0 equiv)

-

Amine: Aniline derivative (1.1 – 1.2 equiv)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (for solubility)

Step-by-Step Methodology

-

Dissolution: In a dry reaction vial, dissolve 2-methylpentanoic acid (1.0 equiv) and the aniline (1.1 equiv) in anhydrous EtOAc (0.2 M concentration).

-

Base Addition: Add Pyridine (3.0 equiv) in one portion. Note: Pyridine is superior to DIPEA for suppressing epimerization in

-substituted acids. -

Activation: Cool the mixture to 0 °C. Dropwise add T3P solution (1.5 equiv).

-

Reaction: Allow to warm to room temperature (RT) and stir.

-

Standard Anilines: 2–4 hours.

-

Electron-Deficient Anilines: Heat to 50–60 °C may be required; stir for 12–24 hours.

-

-

Workup (Self-Validating): Dilute with EtOAc. Wash effectively with water (x2), 1M HCl (to remove excess pyridine/aniline), and sat. NaHCO3 (to remove unreacted acid). Dry over Na2SO4 and concentrate.

Protocol B: Acid Chloride Activation

Best For: Achiral/Racemic substrates, scale-up (>10g), and highly electron-deficient anilines.

Rationale: Converting the hindered acid to an acid chloride creates a highly electrophilic species that can overcome the poor nucleophilicity of deactivated anilines. However, this proceeds via a ketene intermediate pathway which will racemize chiral

Materials

-

Reagent: Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2)

-

Catalyst: DMF (1-2 drops)

-

Base: Triethylamine (TEA) or Pyridine[4]

-

Solvent: DCM or Toluene

Step-by-Step Methodology

-

Activation: Dissolve 2-methylpentanoic acid in dry DCM. Add catalytic DMF (1 drop per 5 mmol).

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT for 2 hours until gas evolution ceases.

-

QC Check: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.

-

-

Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (essential to remove HCl). Redissolve the crude acid chloride in fresh dry DCM.

-

Coupling: Add the aniline (1.0 equiv) and TEA (1.5 equiv) to the acid chloride solution at 0 °C.

-

Completion: Stir at RT for 2–12 hours.

-

Workup: Standard acid/base wash sequence.

Protocol C: Acyl Fluoride (TFFH)

Best For: "The Last Resort." Extremely hindered coupling partners where Acid Chlorides fail or are too unstable.

Rationale: Acyl fluorides are less sensitive to moisture than chlorides but highly reactive toward amines. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acyl fluoride in situ.

Step-by-Step Methodology

-

Dissolve 2-methylpentanoic acid (1.0 equiv) and Aniline (1.2 equiv) in DCM.

-

Add DIPEA (3.0 equiv).

-

Add TFFH (1.2 equiv) at 0 °C.

-

Reflux (40 °C) is often tolerated and improves yields for deactivated anilines.

Mechanistic Insight & Troubleshooting

Mechanism: T3P Activation

The efficiency of T3P lies in the cyclic anhydride structure, which acts as a "chemical ratchet," driving the equilibrium toward the amide.

Figure 2: T3P activation cycle showing the formation of the reactive mixed anhydride intermediate.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric bulk preventing attack. | Switch to Protocol B (Acid Chloride) or add DMAP (0.1 equiv) to Protocol A (Warning: DMAP increases racemization risk). |

| Racemization | Ketene formation via base.[5] | Use T3P + Pyridine (weaker base).[4] Avoid TEA/DIPEA if possible. Keep temp < 0 °C during addition. |

| No Reaction (Nitroaniline) | Electronic deactivation. | Use Protocol C (TFFH) or heat Protocol B to reflux in Toluene. |

| Emulsion during Workup | Amphiphilic nature of product. | Use brine for washes. If persistent, filter through Celite before separation. |

References

-

T3P Overview & Mechanism

-

Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[6]

-

Source:

-

-

Acyl Fluorides for Hindered Couplings

-

Comparative Coupling Reagents

- Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. (2009). Chem. Soc. Rev.

-

Source:

-

Practical Process Chemistry (T3P Advantages)

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1]

-

Source:

-

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 3. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereochemical Aspects of T3P Amidations | Medicines for Malaria Venture [mmv.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. chimia.ch [chimia.ch]

Optimized Recrystallization Protocols for N-(3-chloro-4-fluorophenyl) Amides

Executive Summary

The N-(3-chloro-4-fluorophenyl) amide moiety is a critical pharmacophore found in kinase inhibitors (e.g., Gefitinib analogs), herbicides (Propanil derivatives), and salicylanilide anthelmintics. The presence of electron-withdrawing chlorine and fluorine atoms on the aromatic ring significantly alters the solubility profile compared to unsubstituted anilides, often decreasing solubility in water while increasing lipophilicity.

This guide provides an evidence-based approach to solvent selection for this class. Unlike generic amide purification, this protocol addresses the specific challenge of separating the target amide from the persistent 3-chloro-4-fluoroaniline (CFA) starting material, which often co-crystallizes due to π-stacking interactions.

Physicochemical Profile & Solvent Logic[1]

The "Halogen Effect" on Solubility

The 3-chloro and 4-fluoro substituents exert a dual effect:

-

Electronic Deactivation: The amide nitrogen is less basic, weakening hydrogen bond acceptor capability.

-

Lipophilicity: The halogenated ring drives the molecule toward non-polar solvents (LogP increases).

Consequently, standard "universal" solvents like pure Ethanol often yield poor recovery or oiling-out. The strategy must balance the Polar Amide Head (requires H-bonding) with the Halogenated Tail (requires Van der Waals interaction).

Solvent Decision Matrix

Select your solvent system based on the R-group attached to the carbonyl carbon.

| R-Group Class | Example Substituents | Recommended Solvent System | Mechanism of Action |

| Aliphatic | Methyl (Acetamide), Ethyl, Isopropyl | Acetic Acid / Water or Aq. Ethanol | Precipitation: High solubility in hot acid; drastic drop upon water addition. |

| Aromatic | Phenyl, Naphthyl, Substituted Benzyl | Toluene or Toluene/Acetone (1:1) | Temperature Dependent: Soluble at boiling (110°C); insoluble at RT. Excellent for crystal growth. |

| Heterocyclic | Pyridine, Indole, Quinoline | Ethyl Acetate / n-Heptane | Anti-Solvent: Dissolve in polar EtOAc; induce nucleation with non-polar Heptane. |

| Salicyl | 2-Hydroxyphenyl (Salicylanilides) | Ethanol (96%) | H-Bonding: The phenolic -OH aids solubility in alcohol; impurities stay in mother liquor. |

Visualizing the Workflow

Diagram 1: Solvent Selection Logic

The following decision tree guides the chemist through the selection process based on the specific derivative being synthesized.

Caption: Decision tree for selecting the optimal solvent system based on the amide's side-chain properties.

Detailed Experimental Protocols

Protocol A: The "Acetic Acid" Method (High Purity)

Best for: Simple acetamides (e.g., N-(3-chloro-4-fluorophenyl)acetamide) and removing aniline impurities.

Context: This method utilizes the high solubility of the amide in hot acetic acid and the water-solubility of the protonated aniline impurity (which remains in the filtrate).

-

Dissolution: Suspend the crude amide (1.0 eq) in Glacial Acetic Acid (10–15 volumes).

-

Reflux: Heat to reflux (118°C) until the solution is clear. Hold for 15 minutes to ensure all occluded starting material is released.

-

Quench: Slowly pour the hot solution into Ice-Cold Water (50 volumes) with vigorous mechanical stirring.

-

Critical Step: Do not pour water into the acid; pour acid into water to control particle size.

-

-

Filtration: Filter the resulting precipitate immediately.

-

Wash: Wash the filter cake with 0.1 M HCl (to remove residual aniline) followed by copious water until pH is neutral.

-

Drying: Dry in a vacuum oven at 50°C.

Protocol B: The "Toluene" Method (Crystal Growth)

Best for: Aromatic derivatives (e.g., Benzamides, Naphthamides) and X-ray quality crystals.

Context: Toluene provides a high boiling point (110°C) for dissolution and a significant solubility drop at room temperature, promoting the formation of dense, block-like crystals rather than needles.

-

Slurry: Suspend the crude solid in Toluene (10 volumes).

-

Heating: Heat to reflux. If the solid does not dissolve completely, add Acetone dropwise (up to 10% v/v) until clear.

-

Note: The addition of acetone aids in dissolving the polar amide bond if the aromatic rings are too stacking-prone.

-

-

Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove inorganic salts or dust.

-

Controlled Cooling: Allow the filtrate to cool to Room Temperature (RT) slowly over 4 hours. Do not use an ice bath immediately; this causes oiling out.

-

Harvest: Collect crystals via filtration. Wash with cold Toluene/Hexane (1:1).

Protocol C: The "Salicyl" Method (Ethanol)

Best for: Salicylanilides (e.g., Rafoxanide intermediates).

-

Dissolution: Dissolve crude material in Ethanol (96%) at reflux (approx. 5–8 volumes).

-

Clarification: Add activated charcoal (5% w/w), stir for 10 mins, and filter hot over Celite.

-

Crystallization: Cool to RT. If no crystals form, add warm water dropwise until persistent turbidity is observed, then cool to 4°C.

Troubleshooting & Impurity Profiling

The most persistent impurity is 3-chloro-4-fluoroaniline (CFA) . Its removal is critical for biological assays due to its potential toxicity and interference.

Diagram 2: Purification & Impurity Removal Workflow

Caption: Workflow emphasizing the acid wash step to remove the aniline (CFA) impurity.

Analytical Checkpoints

-

TLC: Use Hexane:Ethyl Acetate (7:3). The aniline (CFA) will stain distinctly with Ninhydrin (pink/red) or p-Anisaldehyde, whereas the amide will only be UV active.

-

1H NMR: Monitor the disappearance of the amine broad singlet (approx. 3.5–5.0 ppm) and the shift of the aromatic protons ortho to the nitrogen.[1]

References

-

General Synthesis & Properties

-

Crystal Growth (Toluene/Acetone)

-

Acetic Acid Method (Acetamide Synthesis)

-

Khan, S., et al. (2011). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E. [Link]

-

-

Salicylanilide Purification (Ethanol)

-

Toluene Method (Naphthyl Derivatives)

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Removal of Unreacted 3-Chloro-4-Fluoroaniline (3C4FA)

[1]

The Challenge: Why is 3C4FA So Hard to Remove?

Removing 3-chloro-4-fluoroaniline (3C4FA) is not a standard amine purification problem. Unlike simple aniline, 3C4FA presents a dual challenge of suppressed basicity and high lipophilicity .

-

The pKa Trap: The chlorine and fluorine atoms are electron-withdrawing groups (EWGs). They pull electron density away from the amine nitrogen, significantly lowering its basicity. While aniline has a pKa of ~4.6, 3C4FA has a pKa of approximately 3.6 .

-

The Consequence: In a standard "acid wash" (e.g., pH 4-5 buffers), 3C4FA remains largely unprotonated (neutral) and stays in the organic layer with your product.

-

Safety Criticality: As a halogenated aromatic amine, 3C4FA is a structural alert for genotoxicity (ICH M7 Class 2/3). Complete removal to trace levels (ppm) is often required for pharmaceutical applications.

Decision Matrix: Select Your Protocol

Use this logic flow to determine the safest removal strategy for your specific product.

Figure 1: Strategic decision tree for impurity removal based on product stability.

Technical Protocols & Troubleshooting

Protocol A: Aggressive Acid Extraction (The "pKa < 1" Rule)

Best for: Acid-stable products (Amides, Ureas, non-basic Heterocycles).

The Science: To extract an amine into water, you must protonate >99% of it.

Step-by-Step:

-

Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers if possible (they solubilize salts poorly).

-

Wash with 1M or 2M HCl (Target pH < 1).

-

Crucial: Measure the pH of the aqueous output. If it rises above 2, the extraction is failing.

-

-

The "Salting Out" Trick: If the anilinium salt is lipophilic (common with fluorinated compounds), add NaCl to the acidic aqueous layer to increase ionic strength, forcing the organic salt out of the organic layer.

Troubleshooting Q&A:

Q: I did an HCl wash, but the aniline is still in my product. Why? A: Your acid wasn't strong enough or your volume was too low. 3C4FA is weakly basic. If you used 0.1M HCl or a citric acid buffer, the pH likely stayed above 2.0. The aniline remained neutral and partitioned back into the organic phase. Switch to 2M HCl.

Q: My product precipitates during the acid wash. A: Your product might be forming an insoluble HCl salt. Filter the solid; if it's your product, you've just purified it! Wash the solid with DCM to remove the soluble aniline.

Protocol B: Chemoselective Scavenging (Resin Capture)

Best for: Acid-sensitive products or when 3C4FA is < 10% of the mixture.

The Science: Since 3C4FA is a nucleophile (albeit a weak one), we use a polymer-supported electrophile to covalently bond with it. The impurity becomes part of the solid bead, which is removed by filtration.

Recommended Resins:

-

PS-Isocyanate: Reacts to form an insoluble urea.

-

PS-Benzaldehyde: Reacts to form an imine (requires acid catalysis).

Step-by-Step:

-

Dissolve crude in DCM or THF (anhydrous is better).

-

Add PS-Isocyanate resin (3–4 equivalents relative to the impurity, not the product).

-

Catalysis: Add a catalytic amount of DIPEA (base) to activate the isocyanate, or heat to 40°C.

-

Agitate (do not stir with a magnetic bar, it grinds the resin) for 4–16 hours.

-

Filter through a fritted glass funnel. The filtrate contains your purified product.

Troubleshooting Q&A:

Q: The resin isn't working; the aniline persists. A: 3C4FA is electron-deficient, making it a sluggish nucleophile. * Fix 1: Increase temperature to 50°C.

Fix 2: Switch to PS-TsCl (Polystyrene Tosyl Chloride) . Sulfonyl chlorides are more reactive electrophiles than isocyanates for weak anilines.

Protocol C: Chromatographic Separation

Best for: Final polishing (removing trace ppm levels).

The Science: 3C4FA often "streaks" or co-elutes on silica because of its weak interaction with silanols. We must manipulate the stationary phase surface chemistry.

Method 1: Normal Phase (Silica)

-

Mobile Phase: Hexane/Ethyl Acetate.

-

The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

-

Why? TEA blocks the acidic silanol sites on the silica. This prevents the aniline from "dragging" and sharpens the peak, often separating it from the product.

-

Method 2: Derivatization (The "Shift" Strategy)

If the impurity overlaps perfectly with your product (

-

Add Acetic Anhydride (1.5 eq) and Pyridine to the crude mixture.

-

Stir for 30 mins. This converts 3C4FA into its acetamide (3-chloro-4-fluoroacetanilide).

-

The acetamide will have a significantly different polarity (usually much lower

in EtOAc/Hex) than the free amine, making separation easy.

Data Summary: Method Comparison

| Feature | Acid Extraction (Protocol A) | Resin Scavenging (Protocol B) | Derivatization (Protocol C) |

| Cost | Low | High | Medium |

| Scalability | Excellent (kg scale) | Poor (g scale) | Good |

| 3C4FA Removal | >95% (if pH < 1) | >98% (Time dependent) | >99.9% (Best for trace) |

| Risk | Product hydrolysis | Resin leaching | New impurity creation |

References

-

BenchChem. A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. (Accessed 2026).[1][2]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline. (Accessed 2026).[1][2]

-

International Council for Harmonisation (ICH). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3] (2023).[4][5]

-

Sigma-Aldrich. 3-Chloro-4-fluoroaniline Safety Data Sheet (SDS). (Accessed 2026).[1][2]

-

Baxendale, I. R., et al. A phase-switch purification approach for the expedient removal of tagged reagents and scavengers. Durham University. (2005).

Technical Support Center: Aniline-Acid Chloride Coupling Optimization

Mission: To provide high-fidelity troubleshooting and optimization strategies for amide bond formation via acid chlorides. This guide moves beyond basic textbook definitions to address the kinetic, thermodynamic, and purification challenges encountered in professional drug discovery environments.

Module 1: Base Selection Logic (The "Why" Behind the Reagent)

User Query: I am seeing low conversion or messy impurity profiles. How do I choose the correct base for my specific substrate?

Scientist’s Response: The base in an acid chloride coupling serves two distinct roles: HCl sequestration (thermodynamic drive) and nucleophilic activation (kinetic drive). Your choice depends on the steric profile of your aniline and the stability of your acid chloride.[1]

Comparative Analysis of Common Bases

| Base Reagent | Type | pKa (Conj. Acid) | Primary Function | Best Use Case | Known Liabilities |

| Triethylamine ( | Organic ( | ~10.7 | HCl Scavenger | Standard, unhindered substrates.[1] | Precipitation: |

| DIPEA (Hünig's Base) | Organic ( | ~10.5 | HCl Scavenger | Sterically hindered anilines. | Non-Nucleophilic: rarely causes side reactions, but cannot catalyze the reaction kinetically. |

| Pyridine | Aromatic | ~5.2 | Solvent & Catalyst | Highly unreactive anilines. | Removal: High boiling point and difficult to remove completely without specific washes (see Module 3). |

| DMAP | Aromatic | ~9.6 | Nucleophilic Catalyst | Sluggish reactions; sterically crowded acid chlorides. | Racemization: Can promote racemization of chiral acid chlorides if used in excess. |

| Na₂CO₃ / NaOH | Inorganic | ~10-13 | HCl Scavenger | Schotten-Baumann (Biphasic) conditions.[1] | Hydrolysis: High risk of hydrolyzing the acid chloride if the reaction is too slow.[1] |

Module 2: The "Turbocharger" Protocol (DMAP Catalysis)

User Query: My aniline is electron-deficient (e.g., nitro-aniline) or sterically hindered, and the reaction stalls at 50% conversion even with excess acid chloride.

Scientist’s Response:

Standard bases like

The Mechanism:

4-Dimethylaminopyridine (DMAP) attacks the acid chloride to form an

Visualization: DMAP Catalytic Cycle

Caption: The DMAP cycle converts the acid chloride into a hyper-electrophilic N-acylpyridinium species, accelerating attack by poor nucleophiles.

Optimized Protocol:

-

Dissolve Aniline (1.0 eq) and

(1.2 eq) in anhydrous DCM. -

Add DMAP (0.1 eq) . Note: Do not use stoichiometric DMAP unless necessary; it is difficult to remove.

-

Cool to 0°C.

-

Add Acid Chloride (1.1 eq) dropwise.

-

Warm to Room Temperature (RT).

-

Why? The initial low temp prevents violent exotherms; warming drives the kinetics of the hindered coupling.[1]

-

Module 3: Troubleshooting & Purification (The "Pink" Impurity)

User Query: My reaction worked, but the product is colored (often pink/brown), and I cannot get rid of the residual pyridine smell.

Scientist’s Response: The "pink" color often indicates oxidation of unreacted aniline or the formation of trace azo-compounds.[1] The pyridine smell persists because pyridine forms H-bonds with amides, making it resistant to simple evaporation.[1]

Protocol: The Copper Sulfate Wash (Pyridine Removal)

This is the gold standard for removing pyridine without column chromatography.

-

Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

-

Wash 1: Wash with 10% aqueous

(Copper Sulfate) solution.[3]-

Observation: The aqueous layer will turn Dark Blue/Purple .

-

Chemistry: Copper(II) forms a water-soluble coordination complex with pyridine:

.

-

-

Repeat: Repeat the wash until the aqueous layer remains the original light blue of the

solution. -

Final Wash: Wash with brine to remove residual copper, dry over

, and concentrate.

Protocol: Handling Precipitates (

)

If your reaction turns into a thick slurry (common in non-polar solvents like Ether or Toluene), the salt crust can trap reagents.

-

Fix: Add a co-solvent like THF or minimal DMF to solubilize the reactants while keeping the salt precipitated, OR switch to Schotten-Baumann conditions (Biphasic DCM / aq.

) to keep salts in the aqueous layer.

Module 4: Advanced Scenarios (Chiral Substrates)

User Query: I am coupling an optically active amino acid chloride. My product is racemized. Why?

Scientist’s Response:

Acid chlorides with

Mechanism of Failure:

Strong bases (

Anti-Racemization Protocol:

-

Change the Base: Switch to a weaker, hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine .

-

Temperature Control: Conduct the addition at -78°C to -20°C . Never allow it to warm above 0°C until quenched.

-

Order of Addition: Add the base last or add the acid chloride to a mixture of amine+base to ensure the amine (nucleophile) is immediately available to trap the acid chloride before the base can deprotonate it.[1]

Troubleshooting Decision Matrix

Caption: Decision matrix for troubleshooting common amide coupling failures.

References

-

Master Organic Chemistry. The Schotten-Baumann Reaction. Available at: [Link]

-

Chemistry LibreTexts. Synthesis of Amides from Acid Chlorides. Available at: [Link]

-

National Institutes of Health (PubMed). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation. Available at: [Link]

-

ResearchGate. Discussions on Pyridine Removal using Copper Sulfate. Available at: [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction Conditions. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation of N-(3-chloro-4-fluorophenyl)-2-methylpentanamide

A Comparative NMR Solvent Study (CDCl₃ vs. DMSO-d₆)

Executive Summary & Application Context

N-(3-chloro-4-fluorophenyl)-2-methylpentanamide is a critical pharmacophore intermediate, often serving as a scaffold for tyrosine kinase inhibitors and specific agrochemical agents (e.g., substituted anilides). Structural validation of this molecule presents two specific analytical challenges:

-

Complex Spin Systems: The 3-chloro-4-fluoro substitution pattern creates a higher-order aromatic spin system due to large

F- -

Chiral Center Resolution: The 2-methylpentanoyl chain introduces a chiral center at C2. This renders the protons on the adjacent C3 methylene group diastereotopic (

vs

This guide compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) to determine the optimal solvent system for full structural assignment.

Experimental Methodology

To ensure reproducibility and "self-validating" spectral data, the following protocol is recommended.

2.1 Sample Preparation Protocol

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Internal Standard: 0.03% Tetramethylsilane (TMS).

-

Temperature: 298 K (25°C).

-

Instrument Parameters:

-

Frequency: 400 MHz or higher (600 MHz recommended for C3 diastereotopicity).

-

Pulse Angle: 30° (to prevent saturation of the amide proton).

-

Relaxation Delay (D1): >2.0 seconds (essential for accurate integration of the aromatic protons vs. the aliphatic chain).

-

2.2 Workflow Visualization

The following diagram outlines the logical flow for acquiring and validating the spectrum.

Figure 1: Comparative experimental workflow for structural elucidation.

Comparative Spectral Analysis

The choice of solvent drastically alters the chemical shifts (

3.1 Chemical Shift Data Table (400 MHz)

| Proton Assignment | Moiety | Multiplicity & Coupling Notes | ||

| NH | Amide | 7.30 - 7.60 (Broad/Weak) | 10.15 (Sharp Singlet) | Deshielded in DMSO due to H-bonding. |

| Ar-H2 | Aromatic (ortho to Cl) | 7.75 | 7.95 | dd, |

| Ar-H6 | Aromatic (ortho to amide) | 7.35 | 7.55 | ddd (multiplet-like) |

| Ar-H5 | Aromatic (ortho to F) | 7.10 | 7.38 | t (pseudo), dominated by |

| CH (C2) | Methine | 2.35 | 2.45 | Sextet/Multiplet |

| CH₂ (C3) | Methylene | 1.45 | 1.35 | Diastereotopic (complex multiplet) |

| CH₂ (C4) | Methylene | 1.35 | 1.28 | Multiplet |

| CH₃ (C2-Me) | Methyl | 1.18 | 1.08 | Doublet, |

| CH₃ (C5) | Terminal Methyl | 0.92 | 0.88 | Triplet |

3.2 Deep Dive: The Aromatic Region & Fluorine Coupling

The most complex aspect of this spectrum is the 3-chloro-4-fluoro substitution. The Fluorine atom (

-

H-5 (The "Triplet"): Located ortho to the Fluorine. It experiences a large

coupling (~8-10 Hz) and a -

H-2 (The Deshielded Doublet): Located between the Amide and the Chlorine. It is the most downfield aromatic signal due to the anisotropic deshielding of the carbonyl group and the inductive effect of the Chlorine. It shows a smaller

coupling (~5-6 Hz).

3.3 Deep Dive: The Chiral Center (C2)

The presence of the methyl group at C2 creates a chiral center.

-

In CDCl₃: The lipophilic chain relaxes efficiently. The C3 protons often appear as a single overlapping multiplet.

-

In DMSO-d₆: Due to higher viscosity and specific solvation, the rotation of the aliphatic chain is slightly more restricted. High-field instruments may resolve the C3 protons as two separate multiplets (diastereotopic splitting), confirming the integrity of the chiral center.

Assignment Logic & Diagnostic Tree

Use the following logic path to confirm the identity of the aromatic protons.

Figure 2: Logic tree for assigning the 3-chloro-4-fluoro aromatic spin system.

Recommendation & Conclusion

For routine purity checks , CDCl₃ is sufficient and allows for easier sample recovery. However, for full structural characterization required in drug development dossiers:

-

Use DMSO-d₆: It is the only way to clearly observe the Amide NH doublet/singlet and confirm the integration ratio (1H) against the aromatic ring.

-

Verify Fluorine Coupling: Ensure the integration of the "pseudo-triplet" at ~7.3 ppm corresponds exactly to 1 proton. If it integrates to <1 or >1, you likely have a regioisomer impurity (e.g., 2-chloro-4-fluoro).

-

Check Diastereotopicity: Examine the 1.3-1.5 ppm region. If the multiplet is unusually broad or splits into two distinct complex patterns, this confirms the presence of the C2 chiral center.

References

-

BenchChem. (2025).[1] Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. Retrieved from

-

PubChem. (2025).[2] Compound Summary: N-(3-chloro-4-fluorophenyl)-2-methylpentanamide. National Library of Medicine. Retrieved from

-

Hao Wu, et al. (2024).[3] 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(3): 231-238.[3] Retrieved from

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

-

Reich, H. J. (2020). 19F NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from

Sources

A Comparative Guide to Elemental Analysis in Pharmaceutical Development: The Case of C12H15ClFNO

In the landscape of drug development, the precise characterization of a new chemical entity (NCE) is non-negotiable. Elemental analysis serves as a foundational technique, providing the empirical formula of a compound which, in concert with spectroscopic data, confirms its molecular structure and purity. This guide offers an in-depth comparison of two primary analytical techniques for the elemental characterization of a halogenated organic compound, using the hypothetical molecule C12H15ClFNO as a case study.

This document is structured to provide researchers, scientists, and drug development professionals with a practical understanding of not just the procedural steps, but the underlying scientific principles and regulatory context that govern these analyses. We will explore the gold-standard combustion analysis for determining bulk elemental composition and contrast it with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a powerful tool for quantifying trace elemental impurities.

Theoretical Elemental Composition of C12H15ClFNO

Before embarking on any experimental analysis, it is crucial to establish the theoretical elemental composition of the target molecule. This theoretical data serves as the benchmark against which experimental results are validated.

The molecular formula C12H15ClFNO has a calculated molecular weight of 243.71 g/mol . The expected elemental percentages are detailed in Table 1.

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 59.14% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.20% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.55% |

| Fluorine | F | 19.00 | 1 | 19.00 | 7.79% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.75% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.56% |

| Table 1. Theoretical elemental composition of C12H15ClFNO. |

Part 1: Combustion Analysis for Bulk Elemental Composition (C, H, N, Cl, F, S)

Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[1][2] The technique is predicated on the complete and instantaneous oxidation of a sample at high temperatures, converting the constituent elements into simple, detectable gases.[3] For halogen-containing compounds like C12H15ClFNO, the methodology is adapted to capture and quantify the resulting hydrogen halides.

The Causality Behind the Method: Why Combustion Analysis?

The choice of combustion analysis is rooted in its precision and reliability for establishing an empirical formula.[1] In a regulatory environment, this analysis is a cornerstone of compound characterization, providing fundamental proof of a molecule's composition. The method's trustworthiness stems from its stoichiometric simplicity: a known mass of the sample is combusted, and the masses of the resulting, specific gaseous products (CO₂, H₂O, N₂, HX) are meticulously measured. This direct measurement allows for a robust and accurate calculation of the elemental percentages in the original sample.

Experimental Protocol: CHN and Halogen Analysis

This protocol outlines the steps for a complete elemental analysis of C12H15ClFNO.

1. Sample Preparation and Weighing:

-

Rationale: Accurate weighing is paramount as the final elemental percentages are calculated relative to the initial sample mass.[4] The sample must be homogenous and completely dry to prevent skewed results from residual solvents or moisture.[4]

-

Procedure:

-

Dry the C12H15ClFNO sample under vacuum at a suitable temperature to remove any residual solvents and water.

-

Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the homogenized sample into a tin capsule for CHNS analysis. For halogen analysis, a separate sample is weighed into a silver capsule.

-

Record the weight to at least 0.001 mg.

-

2. CHNS Analysis via Dynamic Flash Combustion:

-

Rationale: The sample is dropped into a furnace heated to ~1000°C in an oxygen-rich environment.[2] The tin capsule promotes a rapid, complete combustion. The resulting gases are passed over catalysts to ensure complete conversion and to reduce nitrogen oxides to N₂ gas.[2]

-

Procedure:

-

Place the sealed tin capsule into the autosampler of the elemental analyzer.

-

Initiate the analysis sequence. The sample is dropped into the high-temperature combustion reactor.

-

The combustion products (CO₂, H₂O, N₂, SO₂, and in this case, HCl and HF) are swept by a helium carrier gas through a reduction tube containing copper to remove excess oxygen and reduce NOx to N₂.[5]

-

3. Halogen and Sulfur Analysis (Combustion Ion Chromatography - CIC):

-

Rationale: While CHN analysis is standard, halogens require a modified approach. After combustion, the gases are passed through an aqueous absorbing solution. This solution captures the hydrogen halides (HCl, HF) and sulfur dioxide, which can then be quantified using ion chromatography.[6][7] This provides high selectivity and sensitivity for these elements.

-

Procedure:

-

A separate, weighed sample is combusted in a similar furnace system.

-

The resulting gases are passed through an absorption tube containing a specific solution (e.g., a dilute hydrogen peroxide solution) to trap the acidic gases as chloride, fluoride, and sulfate ions.[7]

-

An aliquot of this absorption solution is automatically injected into an ion chromatograph for separation and quantification of the halide and sulfate ions.

-

4. Gas Separation and Detection:

-

Rationale: The mixture of gases from the CHNS pathway is separated using a gas chromatography (GC) column. A thermal conductivity detector (TCD) then measures the concentration of each gas as it elutes from the column. The TCD provides a signal proportional to the concentration of the gas, which is then used for quantification.[2]

-

Procedure:

-

The gas mixture (CO₂, H₂O, N₂) is passed through a GC column that separates the components based on their different retention times.

-

As each gas elutes, it passes through a TCD. The detector software integrates the signal peak for each gas.

-

5. Data Calculation and Validation:

-

Rationale: The instrument's software calculates the mass of each element based on the detector's response and the initial sample weight. The results are compared against the analysis of a known standard (e.g., sulfanilic acid) to ensure calibration and accuracy.[8]

-

Procedure:

-

The software calculates the percentage of C, H, and N.

-

The ion chromatograph software calculates the percentage of Cl and F.

-

The experimental percentages are compared to the theoretical values (Table 1). For a pure compound, the experimental values should be within ±0.4% of the theoretical values.

-

Workflow for Combustion Analysis

A generalized workflow for the analysis of elemental impurities in a drug product via ICP-MS.

Performance Comparison: Combustion Analysis vs. ICP-MS

The choice between these two powerful techniques is dictated entirely by the analytical question being asked. Combustion analysis confirms the identity and purity of the intended molecule, while ICP-MS ensures the absence of unintended, potentially harmful elemental impurities.

| Feature | Combustion Analysis | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

| Primary Purpose | Determination of bulk elemental composition (%C, H, N, S, Halogens) to confirm empirical/molecular formula. [1] | Quantification of trace elemental impurities (e.g., heavy metals, catalyst residues). [9] |

| Typical Analytes | C, H, N, S, O, Halogens | Most elements of the periodic table, especially metals and metalloids. |

| Sensitivity | Percent (%) level | Parts-per-billion (ppb) to parts-per-trillion (ppt) level. [9] |

| Sample Preparation | Simple weighing into a foil capsule. [4] | Complex acid digestion, often requiring a microwave system. [10] |

| Principle | High-temperature combustion followed by gas chromatography and TCD/IC detection. [2] | High-temperature plasma ionization followed by mass spectrometry. |

| Regulatory Context | Fundamental data for New Drug Application (NDA) to confirm compound identity and purity. | Mandated by ICH Q3D and USP <232>/<233> for control of elemental impurities. [11][12] |

| Key Advantage | Fast, cost-effective, and highly precise for major elemental components. [13][14] | Unmatched sensitivity for trace analysis, ensuring patient safety from toxic elements. |

| Limitation | Not suitable for trace element analysis. | Not suitable for determining the bulk composition of the organic molecule (C, H, N). |

| Table 2. Comparison of Combustion Analysis and ICP-MS for pharmaceutical analysis. |

Conclusion

For the comprehensive characterization of a new pharmaceutical compound such as C12H15ClFNO, both combustion analysis and ICP-MS are indispensable and complementary techniques. Combustion analysis provides the foundational data to confirm the molecule's empirical formula and purity with high precision. Concurrently, ICP-MS serves as the critical tool for safeguarding patient health by quantifying trace elemental impurities at levels far below the capabilities of other techniques, ensuring compliance with global regulatory standards. A thorough understanding of the principles, protocols, and distinct applications of each method is essential for any scientist involved in the rigorous process of drug development.

References

-

International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

-

European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]

-

West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?[Link]

-

Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

-

QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). [Link]

-

Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

-

MPL Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]

-

Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Trace Elemental Instruments. SPECIATED AOX ANALYSIS BY COMBUSTION IC. [Link]

-

Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233. [Link]

-

Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. [Link]

-

EAG Laboratories. (2022). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

-

LibreTexts Chemistry. Combustion Analysis. [Link]

-

Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

-

AZoM. (2023). How Does a CHNSO Analyzer Work?[Link]

-

Bacharach. Perfect Combustion. [Link]

-

ResearchGate. Flow chart for combustion system. [Link]

-

The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry. [Link]

-

VELP Scientifica. (n.d.). CHNS-O Determination in Metal Organic Frameworks by Flash Combustion. [Link]

-

ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds. [Link]

-

U.S. Environmental Protection Agency. Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration. [Link]

-

TSI. Combustion Analysis Basics. [Link]

-

Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

-

LECO Corporation. The Combustion Analysis Advantages over ICP. [Link]

-

The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

-

LabRulez. (2025). The Combustion Analysis Advantages over ICP. [Link]

-

T&P Instruments. Combustion Analysis. [Link]

-

AZoM. (2019). Combustion Analysis Versus Spectrometric Methods. [Link]

-

ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

-

ResearchGate. Element analysis results from ICP-AES vs. ICP-MS. [Link]

Sources

- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 2. rsc.org [rsc.org]